Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride
Description
Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride (CAS: 190515-56-1) is a piperidine-derived organic compound featuring a propanoate ester backbone linked to a piperidin-4-ylmethoxy group. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it valuable in pharmaceutical synthesis and chemical research. This compound is commercially available through suppliers like ECHEMI, with quality assurance protocols ensuring regulatory compliance .
Properties
IUPAC Name |
methyl 3-(piperidin-4-ylmethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-10(12)4-7-14-8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRBPVWBDRVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-58-4 | |
| Record name | Propanoic acid, 3-(4-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride typically involves the reaction of 4-piperidinemethanol with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Similarity Score | Key Features |
|---|---|---|---|---|---|
| Methyl 3-(piperidin-4-yl)propanoate | 71879-50-0 | C₉H₁₇NO₂ | 187.24 | 0.97 | Lacks methoxy linker; direct propanoate-piperidine bond |
| Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 | C₈H₁₆ClNO₂ | 205.67 | 1.00 | Acetate backbone; positional isomer (2- vs. 3-) |
| 4-(3-Methoxyphenyl)piperidine hydrochloride | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | N/A | Methoxyphenyl substituent on piperidine |
| Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride | 1427378-56-0 | C₉H₁₇ClN₂O₃ | 248.70 | N/A | Pyrrolidinone-amino group substitution |
Backbone and Substituent Variations
- Its lower molecular weight (187.24 vs. 303.83 for the target compound) may influence solubility and bioavailability .
- Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 81270-37-3): As a positional isomer (acetate at the 2-position vs. propanoate at the 3-position), this compound may exhibit distinct reactivity in ester hydrolysis or enzyme binding. The hydrochloride salt enhances its stability, similar to the target compound .
Functional Group Modifications
- 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS 325808-20-6): The substitution of a methoxyphenyl group on the piperidine ring introduces aromaticity, which could enhance binding to receptors like serotonin or dopamine transporters. This contrasts with the target compound’s aliphatic methoxypropanoate chain .
Biological Activity
Methyl 3-(piperidin-4-ylmethoxy)propanoate hydrochloride is a chemical compound with the molecular formula CHNO·HCl. This compound features a piperidine ring and a methoxy group attached to a propanoate ester, which contributes to its unique biological activity and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-piperidinemethanol with methyl 3-bromopropanoate under basic conditions, often using sodium hydride in an aprotic solvent like dimethylformamide (DMF). The product is then converted into its hydrochloride form through treatment with hydrochloric acid. This synthetic route is essential for producing the compound in both laboratory and industrial settings, ensuring high yield and purity.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The presence of the piperidine ring enhances its ability to modulate biological pathways, making it a candidate for various therapeutic applications.
Potential Biological Effects
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Modulation : Its structural features allow it to bind effectively to various receptors, potentially influencing signaling pathways involved in disease processes.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays, revealing promising results:
- In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzyme activities at low concentrations, indicating its potential as a therapeutic agent.
- Case Studies : Clinical evaluations have suggested its utility in conditions such as cancer and neurodegenerative diseases due to its ability to modulate signaling pathways related to cell growth and survival.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propanoate | Hydroxy group | Antioxidant properties |
| Methyl 3-(4-aminophenyl)propanoate | Amino group | Anti-inflammatory effects |
| Methyl 3-(4-methoxyphenyl)propanoate | Methoxy group | Anticancer activity |
| This compound | Piperidine ring | Enzyme inhibition, receptor modulation |
Case Study 1: Cancer Treatment
In a study involving cancer cell lines, this compound was shown to significantly reduce cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective effects in models of neurodegeneration. Results indicated that the compound could prevent neuronal death induced by oxidative stress, suggesting its potential role in treating neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
